molecular formula C17H19N3O4S B11115013 2-(4-butylphenoxy)-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide

2-(4-butylphenoxy)-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide

Cat. No.: B11115013
M. Wt: 361.4 g/mol
InChI Key: PHJFHLDBRIKOJM-WOJGMQOQSA-N
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Description

2-(4-butylphenoxy)-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide is an organic compound that has garnered interest in various fields of scientific research. This compound features a complex structure with a butylphenoxy group, a nitrothiophene moiety, and an acetohydrazide linkage, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-butylphenoxy)-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide typically involves multiple steps:

    Condensation Reaction: The initial step involves the condensation of 4-butylphenol with an appropriate aldehyde to form the butylphenoxy intermediate.

    Hydrazide Formation: The intermediate is then reacted with hydrazine hydrate to form the acetohydrazide derivative.

    Nitrothiophene Addition: Finally, the acetohydrazide derivative undergoes a condensation reaction with 5-nitrothiophene-2-carbaldehyde to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, solvent choice, and catalysts to maximize yield and purity. Techniques like recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-butylphenoxy)-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenoxy and thiophene groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the phenoxy or thiophene rings.

Scientific Research Applications

2-(4-butylphenoxy)-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-butylphenoxy)-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The nitrothiophene moiety can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The acetohydrazide linkage may also play a role in its biological activity by forming hydrogen bonds with target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-butylphenoxy)-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]acetohydrazide is unique due to its combination of a butylphenoxy group and a nitrothiophene moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in similar compounds, making it a valuable molecule for various research applications.

Properties

Molecular Formula

C17H19N3O4S

Molecular Weight

361.4 g/mol

IUPAC Name

2-(4-butylphenoxy)-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C17H19N3O4S/c1-2-3-4-13-5-7-14(8-6-13)24-12-16(21)19-18-11-15-9-10-17(25-15)20(22)23/h5-11H,2-4,12H2,1H3,(H,19,21)/b18-11+

InChI Key

PHJFHLDBRIKOJM-WOJGMQOQSA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-]

Canonical SMILES

CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(S2)[N+](=O)[O-]

Origin of Product

United States

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